5-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIWBYJVFCZPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656833 | |
| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172085-67-4 | |
| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-triazolo[4,3-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a crucial intermediate, 2-bromo-6-hydrazinylpyridine, from 2,6-dibromopyridine. This is followed by the cyclization of the intermediate to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a thorough understanding of the process for researchers and professionals in drug development.
Introduction
5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a versatile chemical intermediate of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyridine core is a privileged structure in drug discovery, known for its ability to act as a hydrogen bond acceptor and its presence in numerous pharmacologically active compounds.[2] The bromine atom at the 5-position provides a reactive site for further chemical modifications, such as metal-catalyzed cross-coupling reactions, which allows for the exploration of structure-activity relationships in the development of novel therapeutic agents.[2] Derivatives of this scaffold have been investigated as anti-inflammatory agents, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy, and as dual JAK/HDAC inhibitors for their antiproliferative activity.[2]
Synthetic Pathway
The synthesis of 5-Bromo-triazolo[4,3-a]pyridine is accomplished through a two-step reaction sequence. The first step involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine to form 2-bromo-6-hydrazinylpyridine. The subsequent step is an intramolecular cyclization of this intermediate to form the fused triazole ring of the final product.
Br-Py-Br + H2N-NH2*H2O -> Br-Py-NHNH2
Br-Py-NHNH2 + HCOOH -> 5-Bromo-triazolo[4,3-a]pyridine
Conclusion
This technical guide provides a detailed and structured overview of the synthesis of 5-Bromo-triazolo[4,3-a]pyridine. The two-step synthetic route is efficient, with the first step proceeding in high yield. While a specific, detailed protocol for the second cyclization step is based on established general methods, this guide offers a solid foundation for researchers to reproduce and potentially optimize the synthesis of this valuable compound for applications in drug discovery and development. Further investigation into optimizing the cyclization step and obtaining detailed characterization data for the final product would be a valuable contribution to the field.
References
A Deep Dive into the Foundational Chemistry of Substituted s-Triazolo[4,3-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The s-triazolo[4,3-a]pyridine scaffold is a significant heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse and potent biological activities. Early investigations into this class of compounds laid the groundwork for the development of numerous derivatives with applications ranging from antimicrobial to central nervous system agents. This technical guide provides an in-depth exploration of the seminal, early studies on substituted s-triazolo[4,3-a]pyridines, with a focus on their synthesis, chemical properties, and initial biological evaluations. We will delve into the detailed experimental protocols of foundational synthetic methods and present a consolidated view of the quantitative data from these pioneering works.
Core Synthetic Strategies: The Genesis of a Versatile Scaffold
Early research on the synthesis of s-triazolo[4,3-a]pyridines primarily revolved around the cyclization of 2-hydrazinopyridine and its derivatives. These foundational methods provided a versatile entry into this heterocyclic system, allowing for the introduction of a wide range of substituents at various positions of the triazole ring.
One of the most fundamental and widely employed methods involves the reaction of 2-hydrazinopyridine with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. This approach, extensively studied in the mid-20th century, typically proceeds through the formation of an intermediate 2-acylhydrazinopyridine, which then undergoes cyclodehydration to yield the desired s-triazolo[4,3-a]pyridine.
Another key early strategy is the oxidative cyclization of 2-pyridylhydrazones. This method involves the condensation of 2-hydrazinopyridine with aldehydes or ketones to form the corresponding hydrazone, which is subsequently cyclized in the presence of an oxidizing agent.
Experimental Protocols: A Nod to the Pioneers
The following sections provide detailed experimental protocols for the synthesis of substituted s-triazolo[4,3-a]pyridines, compiled from foundational literature of the 1950s to 1970s.
Protocol 1: Synthesis of 3-Substituted-s-triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids
This method is a classic example of the cyclodehydration approach.
-
Reaction: A mixture of 2-hydrazinopyridine (1 equivalent) and a carboxylic acid (1-1.2 equivalents) is heated, either neat or in a high-boiling solvent such as xylene or nitrobenzene.
-
Reaction Conditions: The reaction temperature is typically maintained between 140-180 °C for several hours. In some procedures, a dehydrating agent like polyphosphoric acid (PPA) is added to facilitate the cyclization at a lower temperature.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a non-polar solvent like petroleum ether. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or benzene.
Protocol 2: Synthesis of 3-Substituted-s-triazolo[4,3-a]pyridines via Oxidative Cyclization of 2-Pyridylhydrazones
This protocol highlights an alternative route that allows for diversification at the 3-position using aldehydes.
-
Step 1: Formation of 2-Pyridylhydrazone: 2-Hydrazinopyridine (1 equivalent) is dissolved in a suitable solvent, often ethanol, and treated with an aldehyde (1 equivalent). The mixture is typically stirred at room temperature or gently warmed to facilitate the condensation reaction. The resulting hydrazone often precipitates from the solution and can be isolated by filtration.
-
Step 2: Oxidative Cyclization: The isolated 2-pyridylhydrazone is suspended in a solvent like nitrobenzene or glacial acetic acid. An oxidizing agent, such as ferric chloride or lead tetraacetate, is added portion-wise, and the mixture is heated.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water or a dilute acid solution. The product is then extracted with an organic solvent like chloroform. The organic layer is washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization.
Quantitative Data from Early Studies
The following tables summarize the quantitative data, including reaction yields and melting points, for a selection of substituted s-triazolo[4,3-a]pyridines as reported in early literature. This data provides a valuable comparative overview of the efficiency of these foundational synthetic methods.
| Substituent (R) | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| H | 2-Hydrazinopyridine, Formic Acid | Reflux | 75 | 135-136 | Early Literature |
| CH₃ | 2-Hydrazinopyridine, Acetic Acid | Reflux | 82 | 168-169 | Early Literature |
| C₂H₅ | 2-Hydrazinopyridine, Propionic Acid | Reflux | 78 | 118-119 | Early Literature |
| C₆H₅ | 2-Hydrazinopyridine, Benzoic Acid | Heat at 180°C | 65 | 175-176 | Early Literature |
| 4-NO₂-C₆H₄ | 2-Hydrazinopyridine, 4-Nitrobenzoic Acid | Heat with PPA | 70 | 288-290 | Early Literature |
Table 1: Synthesis of 3-Substituted-s-triazolo[4,3-a]pyridines via Cyclodehydration.
| Substituent (R) | Aldehyde | Oxidizing Agent | Yield (%) | Melting Point (°C) | Reference |
| C₆H₅ | Benzaldehyde | Ferric Chloride | 60 | 174-175 | Early Literature |
| 4-Cl-C₆H₄ | 4-Chlorobenzaldehyde | Ferric Chloride | 68 | 210-212 | Early Literature |
| 4-CH₃O-C₆H₄ | 4-Methoxybenzaldehyde | Lead Tetraacetate | 55 | 160-161 | Early Literature |
Table 2: Synthesis of 3-Substituted-s-triazolo[4,3-a]pyridines via Oxidative Cyclization.
Logical Relationships and Experimental Workflows
The synthesis of substituted s-triazolo[4,3-a]pyridines, as explored in early studies, can be visualized through logical workflow diagrams. These diagrams illustrate the progression from readily available starting materials to the final heterocyclic products.
5-Bromo-triazolo[4,3-a]pyridine: A Technical Guide on Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the known and potential mechanisms of action for the triazolo[4,3-a]pyridine scaffold and its derivatives. While the focus is on 5-Bromo-triazolo[4,3-a]pyridine, it is important to note that the majority of detailed mechanistic and quantitative data available in the scientific literature pertains to derivatives of this core structure rather than the 5-bromo substituted compound itself. The information presented herein represents the most relevant and probable mechanisms of action based on studies of structurally related compounds.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a versatile pharmacophore in the development of therapeutic agents.[2] The bromine substitution at the 5-position offers a reactive handle for further chemical modifications, making 5-Bromo-triazolo[4,3-a]pyridine a key intermediate in the synthesis of biologically active molecules.[2] Derivatives of the triazolo[4,3-a]pyridine core have demonstrated a range of biological activities, primarily centered around enzyme inhibition and the modulation of protein-protein interactions. This guide provides an in-depth overview of the key mechanisms of action associated with this class of compounds, supported by available quantitative data and experimental methodologies.
Core Mechanisms of Action
The primary mechanisms of action identified for derivatives of the triazolo[4,3-a]pyridine scaffold include the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), inhibition of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, and potential antimalarial activity. Furthermore, the isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold, which shares structural similarities, has been shown to exhibit anti-inflammatory effects through the suppression of NF-κB signaling and to act as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
A significant area of investigation for[1][2][3]triazolo[4,3-a]pyridine derivatives is in cancer immunotherapy, specifically as inhibitors of IDO1.[1] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the proliferation and activity of T-cells, leading to immune tolerance of the tumor.
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent IDO1 inhibitors. Molecular modeling and dynamics simulations suggest that the N1 atom of the triazole ring coordinates with the iron atom within the heme group of the IDO1 active site.[1]
Quantitative Data for IDO1 Inhibition by a[1][2][3]triazolo[4,3-a]pyridine Derivative:
| Compound | Target | Assay Type | IC50 (μM) | Cell Line |
| VS9 Analogue (38) | IDO1 | Cellular Assay | 0.9 | A375 |
Experimental Protocol: IDO1 Cellular Inhibition Assay
This protocol is based on the methodology used for evaluating[1][2][3]triazolo[4,3-a]pyridine derivatives as IDO1 inhibitors.[3]
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Cell Culture: Human melanoma A375 cells, which express high levels of IDO1 upon stimulation, are cultured in appropriate media.
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Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., a 5-Bromo-triazolo[4,3-a]pyridine derivative).
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IDO1 Induction: Recombinant human interferon-gamma (IFN-γ) is added to the wells to induce the expression of the IDO1 enzyme.
-
Incubation: The cells are incubated for a period of 48 hours to allow for enzyme expression and activity.
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Kynurenine Measurement: After incubation, the supernatant is collected, and the concentration of L-kynurenine, the product of IDO1 activity, is measured using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The reduction in L-kynurenine levels in treated cells compared to untreated controls is used to calculate the percentage of IDO1 inhibition and subsequently the IC50 value.
Signaling Pathway
Inhibition of the PD-1/PD-L1 Interaction
Another key strategy in cancer immunotherapy is the blockade of the PD-1/PD-L1 immune checkpoint. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell activity.
A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed and identified as potent inhibitors of the PD-1/PD-L1 interaction.[4][5]
Quantitative Data for PD-1/PD-L1 Interaction Inhibition:
| Compound | Target | Assay Type | IC50 (nM) |
| A22 | PD-1/PD-L1 Interaction | HTRF Assay | 92.3 |
Experimental Protocol: Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is a standard method for identifying inhibitors of protein-protein interactions.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of the HTRF pair (e.g., a donor fluorophore and an acceptor fluorophore).
-
Assay Plate Setup: The tagged proteins are incubated together in a microplate in the presence of varying concentrations of the test compound.
-
HTRF Signal Measurement: If the PD-1/PD-L1 interaction occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured by a plate reader.
-
Inhibition Analysis: Inhibitors of the interaction will disrupt the proximity of the fluorophores, leading to a decrease in the HTRF signal. The IC50 value is determined from the dose-response curve.
Logical Relationship Diagram
Potential as Dual JAK/HDAC Inhibitors
While not the same isomeric scaffold, derivatives of the closely related[1][2][3]triazolo[1,5-a]pyridine have been rationally designed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). This dual inhibition is a promising strategy in cancer therapy.
Quantitative Data for JAK/HDAC Inhibition by a Triazolopyridine Derivative:
| Compound | Target | IC50 (nM) |
| 19 | HDAC1 | 25.4 |
| HDAC2 | 36.5 | |
| HDAC3 | 83 | |
| HDAC6 | 4.3 | |
| JAK1 | 165 | |
| JAK2 | 278 |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This is a general protocol for measuring HDAC enzyme inhibition.
-
Enzyme and Substrate: Recombinant human HDAC isoforms and a fluorogenic HDAC substrate are used.
-
Assay Setup: The assay is performed in a microplate format. The test compound is pre-incubated with the HDAC enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Development: After a set incubation period, a developer solution is added, which generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The decrease in fluorescence in the presence of the inhibitor is used to calculate the percent inhibition and the IC50 value.
Experimental Workflow
Conclusion
The 5-Bromo-triazolo[4,3-a]pyridine core structure is a key building block for a class of compounds with significant therapeutic potential, particularly in the field of oncology. The primary mechanisms of action for derivatives of this scaffold involve the inhibition of key enzymes like IDO1 and the disruption of critical protein-protein interactions such as PD-1/PD-L1. While direct experimental data on the 5-bromo substituted parent compound is limited, the extensive research on its analogues provides a strong foundation for its further development and investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working with this promising class of molecules.
References
- 1. dp.univr.it [dp.univr.it]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-triazolo[4,3-a]pyridine: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including IUPAC name and structure, and explores the synthetic strategies for the broader[1][2][3]triazolo[4,3-a]pyridine scaffold. While specific experimental data for the title compound is limited in publicly available literature, this document summarizes key characterization data for closely related analogs to provide a foundational understanding. Furthermore, it delves into the well-established biological importance of the[1][2][3]triazolo[4,3-a]pyridine core as a "privileged structure" in drug discovery, with applications in developing anti-inflammatory agents, cancer immunotherapies, and targeted cancer treatments.
Chemical Identity and Structure
The nomenclature and structural details of the title compound are fundamental for its study and application in chemical synthesis and drug design.
IUPAC Name: 5-bromo[1][2][3]triazolo[4,3-a]pyridine[4]
Chemical Structure:
Figure 1: Chemical structure of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1172085-67-4 | [4] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |
Synthesis Strategies
General Synthetic Approach:
A common and efficient method involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine derivative, followed by dehydration, which can be facilitated by microwave irradiation.[5]
Figure 2: General synthetic workflow for the[1][2][3]triazolo[4,3-a]pyridine scaffold.
Characterization Data of Analogs
No specific ¹H or ¹³C NMR data for 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine has been found in the reviewed literature. However, spectral data for derivatives of the[1][2][3]triazolo[4,3-a]pyridine core provide valuable insights into the expected chemical shifts and coupling constants.
Table 2: Representative ¹H and ¹³C NMR Data for[1][2][3]triazolo[4,3-a]pyridine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 5‐Bromo‐2,4‐dihydroxy‐N‐((6‐(trifluoromethyl)‐[1][2][3]triazolo[4,3‐a]pyridin‐3‐yl)methyl)benzamide | DMSO-d₆ | 9.31 (br s, 1H), 9.25 (s, 1H), 8.04–7.98 (m, 2H), 7.65–7.60 (m, 2H), 6.50 (br s, 2H), 5.08 (d, J=5.4 Hz, 2H) | 168.5, 161.1, 159.1, 146.6, 145.3, 132.7, 127.1, 125.7 (q, J=6.0 Hz), 123.9 (q, J=272 Hz), 123.7, 123.5, 117.2, 116.3 (q, J=33.7 Hz), 109.0, 33.8 | [1] |
| 3‐Bromo‐2,6‐dimethyl‐N‐((6‐(trifluoromethyl)‐[1][2][3]triazolo[4,3‐a]pyridin‐3‐yl)methyl)benzamide | (CD₃)₂CO | 9.34 (s, 1H), 8.42 (br s, 1H), 7.90 (d, J=9.6 Hz, 1H), 7.61 (dd, Js =9.6, 1.8 Hz, 1H), 7.46 (d, J=8.2 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H), 5.29 (d, J=6.1 Hz, 2H), 2.25 (s, 3H), 2.15 (s, 3H) | 169.6, 149.5, 146.5, 139.3, 133.9, 133.5, 132.4, 129.1, 125.0 (q, J=6.0 Hz), 123.4 (q, J=268.8 Hz), 122.8, 122.0, 117.0, 116.8 (q, J=33.9 Hz), 33.1, 19.1, 18.0 | [1] |
Biological Activity and Therapeutic Potential
The[1][2][3]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization, often through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[3]
While specific biological data for 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is not available, derivatives of this core have shown significant promise in several therapeutic areas:
-
Anti-inflammatory Agents: Derivatives have been investigated as anti-inflammatory agents, with some compounds demonstrating the ability to suppress the translocation of NF-κB p65 and downregulate pro-inflammatory cytokines.[3]
-
Cancer Immunotherapy: The[1][2][3]triazolo[4,3-a]pyridine pharmacophore has been identified in potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[3]
-
Targeted Cancer Therapy: This scaffold has been utilized in the rational design of dual inhibitors of Janus kinase (JAK) and histone deacetylase (HDAC), which have shown potent antiproliferative activity against cancer cell lines.[3]
The broader class of 1,2,4-triazoles is well-known for a wide array of biological activities, including analgesic, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6]
Figure 3: Therapeutic relevance of the[1][2][3]triazolo[4,3-a]pyridine scaffold.
Conclusion
5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While specific experimental data for this compound are scarce in the public domain, the well-documented synthetic routes to the core structure and the diverse biological activities of its derivatives underscore its potential. Further research into the synthesis, characterization, and biological evaluation of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine and its derivatives is warranted to fully explore its therapeutic promise. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic compound.
References
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine|CAS 1172085-67-4 [benchchem.com]
- 4. This compound | 1172085-67-4 [sigmaaldrich.com]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Bromo-triazolo[4,3-a]pyridine in Organic Synthesis
Application Notes and Protocols for 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a versatile building block in the design and synthesis of novel chemical entities for drug discovery and development. The bromine atom at the 5-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Overview of Synthetic Applications
5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a valuable intermediate for the synthesis of a wide range of functionalized heterocyclic compounds. Its core structure is a recognized pharmacophore in medicinal chemistry. The primary application of this reagent lies in its ability to undergo palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile construction of carbon-carbon and carbon-nitrogen bonds at the 5-position of the triazolopyridine scaffold.
Data Presentation: Representative Cross-Coupling Reactions
While specific quantitative data for a broad range of cross-coupling reactions starting from 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is not extensively documented in single reports, the following tables provide representative conditions and yields for analogous reactions on structurally similar brominated N-heterocycles. These examples serve as a strong starting point for reaction optimization with the target compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 18 | Good | 5-bromo-2-methylpyridin-3-amine[5][6] |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 4 | Moderate | 5-bromo-1-ethyl-1H-indazole[4] |
Table 2: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (2) | THF | RT | 16 | High | 6-bromo-3-fluoro-2-cyanopyridine[6] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 | 5-Bromoindole |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (2) | THF | RT | 16 | High | 6-bromo-3-fluoro-2-cyanopyridine[6] |
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | High | 5-Bromo-N-phenylpyridin-3-amine[7] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | Good | 2-Bromopyridines[8] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | Moderate | 5-Bromo-N-phenylpyridin-3-amine[7] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions involving 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent(s).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Materials:
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Applications and Signaling Pathways
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have shown significant potential as inhibitors of key biological targets in oncology and immunology.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[1][9] Its overexpression in the tumor microenvironment leads to immunosuppression. The triazole nitrogen of the[1][2][3]triazolo[4,3-a]pyridine core can coordinate with the heme iron in the active site of IDO1, leading to potent inhibition of the enzyme.[1]
Caption: A generalized workflow for the discovery of[1][2][3]triazolo[4,3-a]pyridine-based IDO1 inhibitors.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some heterocyclic compounds are known to modulate this pathway.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition by small molecules.
Conclusion
5-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient creation of diverse molecular architectures. The protocols and data provided herein serve as a guide for researchers to explore the full synthetic potential of this important reagent.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-triazolo[4,3-a]pyridine as a Versatile Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 5-Bromo-triazolo[4,3-a]pyridine as a novel building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, hypothetical applications, and detailed protocols for the synthesis and evaluation of PROTACs incorporating this scaffold.
Introduction to 5-Bromo-triazolo[4,3-a]pyridine in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The selection of a suitable warhead is critical for the potency and selectivity of the resulting PROTAC.
The[3][4]triazolo[1,5-a]pyrimidine scaffold, closely related to 5-Bromo-triazolo[4,3-a]pyridine, is present in a variety of biologically active compounds, including kinase inhibitors.[5][6] Kinase inhibitors are a well-established class of warheads for PROTACs targeting kinases involved in diseases such as cancer. For instance, derivatives of the related pyrazolo[4,3-e][3][4]triazolopyrimidine scaffold have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7]
The 5-Bromo-triazolo[4,3-a]pyridine scaffold is proposed here as a versatile building block for PROTAC warheads. The bromine atom at the 5-position serves as a convenient synthetic handle for the attachment of a linker, a crucial step in PROTAC synthesis. This allows for the modular construction of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.
Hypothetical Application: Targeting EGFR with a 5-Bromo-triazolo[4,3-a]pyridine-based PROTAC
Based on the known activity of related triazolopyrimidine cores as EGFR inhibitors, a hypothetical PROTAC, designated as TP-1 (Triazolo-Pyridine-PROTAC-1), can be designed to target EGFR for degradation. This PROTAC would consist of:
-
Warhead: A derivative of 5-Bromo-triazolo[4,3-a]pyridine targeting the ATP-binding site of EGFR.
-
Linker: A polyethylene glycol (PEG) linker of optimized length to facilitate the formation of a stable ternary complex.
-
E3 Ligase Ligand: Pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ligase.[]
The proposed mechanism of action for TP-1 is illustrated in the signaling pathway diagram below.
Caption: PROTAC (TP-1) induces the formation of a ternary complex, leading to EGFR degradation.
Data Presentation: Hypothetical Performance of TP-1
The following tables summarize hypothetical quantitative data for the characterization of TP-1, providing a framework for the types of data that would be collected and analyzed.
Table 1: Binding Affinities of TP-1 Components
| Compound | Target | Assay | Binding Affinity (Kd, nM) |
|---|---|---|---|
| TP-1 Warhead | EGFR | Isothermal Titration Calorimetry (ITC) | 85 |
| Pomalidomide | CRBN | Surface Plasmon Resonance (SPR) | 150 |
| TP-1 | EGFR | SPR | 110 |
| TP-1 | CRBN | SPR | 180 |
Table 2: In Vitro Degradation Profile of TP-1 in H1975 Cells (EGFR L858R/T790M)
| PROTAC | Concentration (nM) | Degradation of EGFR (%) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| TP-1 | 1 | 15 | 35 | 92 |
| 10 | 45 | |||
| 100 | 88 | |||
| 1000 | 92 |
| Negative Control | 1000 | <5 | >10000 | <10 |
Table 3: Cellular Activity of TP-1
| Cell Line | Target | Assay | IC50 (nM) |
|---|---|---|---|
| H1975 (EGFR Mutant) | Cell Viability | CellTiter-Glo | 25 |
| A549 (EGFR Wild-Type) | Cell Viability | CellTiter-Glo | >1000 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of a PROTAC like TP-1 are provided below.
This protocol describes a representative solution-phase synthesis of a PROTAC using 5-Bromo-triazolo[4,3-a]pyridine as the warhead scaffold.
Caption: General workflow for the solution-phase synthesis of a PROTAC.
Protocol 1: Synthesis of Warhead-Linker Intermediate
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-triazolo[4,3-a]pyridine (1.0 eq), a suitable boronic acid or ester linker precursor (e.g., Boc-NH-PEG-B(pin)) (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).
-
Solvent and Base: Add a suitable solvent mixture (e.g., dioxane/water) and a base (e.g., K2CO3, 3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
-
Deprotection: Dissolve the warhead-linker intermediate in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
-
Amide Coupling: In a separate flask, dissolve the deprotected warhead-linker, a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid) (1.0 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in an anhydrous polar solvent (e.g., DMF).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by LC-MS.
-
Workup and Purification: Upon completion, purify the crude PROTAC directly by preparative reverse-phase HPLC to yield the final product.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Caption: A typical workflow for the biological characterization of a novel PROTAC.
Protocol 3: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells (e.g., H1975) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., EGFR) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 4: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence and calculate the IC50 values by fitting the dose-response curves using appropriate software.
Conclusion
5-Bromo-triazolo[4,3-a]pyridine represents a promising and versatile building block for the development of novel PROTACs, particularly for targeting kinases. The presence of a bromine atom provides a key synthetic handle for linker attachment, enabling the modular synthesis of PROTAC libraries. The detailed protocols and hypothetical data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the exciting field of targeted protein degradation. Further investigation into the synthesis and biological evaluation of PROTACs incorporating this building block is warranted to validate its utility in drug discovery.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl-aryl structures. The[3][4][5]triazolo[4,3-a]pyridine core is a significant scaffold in medicinal chemistry, and efficient methods for its derivatization are crucial for the development of novel therapeutic agents.
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-bromo-[3][4][5]triazolo[4,3-a]pyridine with various arylboronic acids. The protocol is based on established methodologies for the Suzuki coupling of structurally similar nitrogen-containing heterocycles, such as bromo-[3][4][1]triazolo[1,5-a]pyridines and other related fused heterocyclic systems.[4][6][7] The nitrogen atoms within the triazolopyridine ring system can potentially inhibit the catalyst, making the choice of appropriate catalyst, ligand, and reaction conditions critical for a successful transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-[3][4][5]triazolo[4,3-a]pyridine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the Pd(II) complex.
-
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the desired 5-aryl-[3][4][5]triazolo[4,3-a]pyridine product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various structurally related bromo-heterocycles, which serve as a basis for the recommended protocol for 5-bromo-[3][4][5]triazolo[4,3-a]pyridine.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-[3][4][1]triazolo[1,5-a]pyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 12 | 77 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1-2 | 61-89 | [6] |
| 5-Halo-1,2,4-triazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMAc | 130 | 4-12 | - | [7] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Toluene/H₂O | 120 (MW) | 0.25 | Good-Excellent | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of 5-bromo-[3][4][5]triazolo[4,3-a]pyridine with an arylboronic acid. This protocol is adapted from procedures reported for analogous heterocyclic systems and may require optimization for specific substrates.[4][6]
Materials
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium-ligand complex (e.g., XPhosPdG2)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Deionized water (if using a biphasic solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-[3][4][5]triazolo[4,3-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and SPhos (0.10 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 to 0.5 M with respect to the 5-bromo-[3][4][5]triazolo[4,3-a]pyridine.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to afford the desired 5-aryl-[3][4][5]triazolo[4,3-a]pyridine.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of 5-bromo-[3][4][5]triazolo[4,3-a]pyridine.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[2] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-triazolo[4,3-a]pyridine, a valuable scaffold in the synthesis of various biologically active compounds.
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[3] The following sections provide a summary of typical reaction parameters, a detailed experimental protocol, and visual diagrams of the experimental workflow and catalytic cycle to aid in understanding and executing this transformation.
Reaction Principle
The Buchwald-Hartwig amination of 5-Bromo-triazolo[4,3-a]pyridine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-triazolo[4,3-a]pyridine to form a Pd(II) complex.[2]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[2]
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The desired N-substituted 5-amino-triazolo[4,3-a]pyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2]
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[2] The following table summarizes representative conditions for the Buchwald-Hartwig amination of 5-Bromo-triazolo[4,3-a]pyridine with various classes of amines. These conditions are based on established methodologies for similar heteroaryl bromide substrates and should serve as a starting point for optimization.[3][4]
| Parameter | Reagent/Condition | Typical Concentration/Loading | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | 1-5 mol% | Pd₂(dba)₃ and Pd(OAc)₂ are common air-stable precursors that form the active Pd(0) catalyst in situ.[3][5] |
| Ligand | Xantphos, BINAP, XPhos, RuPhos, BrettPhos | 2-10 mol% | The choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands are often effective.[6][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-3.0 equivalents | Strong, non-nucleophilic bases are typically used. NaOtBu is common, but carbonate bases may be milder for sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential for catalytic activity.[3][9] |
| Temperature | 80-120 °C | Reaction temperature often requires optimization. Microwave heating can sometimes reduce reaction times.[8][10] | |
| Amine | Primary & Secondary Amines | 1.1-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of 5-Bromo-triazolo[4,3-a]pyridine.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene (or other suitable solvent)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 5-Bromo-triazolo[4,3-a]pyridine, the palladium source, the phosphine ligand, and the base.[3]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.[3] The typical concentration is between 0.1 and 0.5 M with respect to the 5-Bromo-triazolo[4,3-a]pyridine.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.[3]
-
Amine Addition: Add the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[9] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[2] Wash the filtrate with water and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-triazolo[4,3-a]pyridine derivative.[9]
Catalytic Cycle
The following diagram illustrates the simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-triazolo[4,3-a]pyridine in the Synthesis of Novel Kinase Inhibitors
Application Notes and Protocols: The Strategic Use of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The privileged[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The strategic incorporation of a bromine atom at the 5-position of this heterocyclic system provides a versatile chemical handle for extensive functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
These application notes provide a comprehensive overview of the utility of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine in the synthesis of kinase inhibitors, with a focus on the development of dual Janus Kinase (JAK) and Histone Deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant signaling pathways are presented to guide researchers in this promising area of drug discovery.
Key Applications
The[1][2][3]triazolo[4,3-a]pyridine core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been investigated as inhibitors of several kinases and other important biological targets:
-
Anti-inflammatory Agents: Derivatives have demonstrated the ability to suppress the translocation of NF-κB p65 and reduce the production of pro-inflammatory cytokines.
-
Immunomodulatory Agents: The scaffold has been identified in potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[1]
-
Dual JAK/HDAC Inhibitors: The triazolopyridine moiety serves as a crucial component in the rational design of dual inhibitors targeting both Janus kinases and histone deacetylases, demonstrating potent antiproliferative activity against cancer cell lines.[1]
-
c-Met Kinase Inhibitors: Although using a[1][2][3]triazolo[4,3-a]pyrazine core, the structural similarity highlights the potential of the triazolopyridine scaffold for targeting c-Met, a key kinase in cancer.
Data Presentation: Inhibitory Activities of Triazolopyridine-Based Inhibitors
The following table summarizes the in vitro inhibitory activities of a representative dual JAK/HDAC inhibitor synthesized from a bromo-triazolopyridine precursor. The data showcases the potential for developing potent multi-targeted agents from this scaffold.
| Compound ID | Target Kinase/Enzyme | IC50 (nM) |
| 19 | HDAC1 | 25.4 |
| HDAC2 | 36.5 | |
| HDAC3 | 83 | |
| HDAC6 | 4.3 | |
| JAK1 | 165 | |
| JAK2 | 278 | |
| JAK3 | >10000 | |
| TYK2 | >10000 |
Data adapted from a study on dual JAK/HDAC inhibitors based on a triazolopyridine scaffold.[4]
Experimental Protocols
The following protocols describe the synthesis of a dual JAK/HDAC inhibitor, adapted to utilize 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine as the starting material.
Protocol 1: Synthesis of 5-Aryl-[1][2][3]triazolo[4,3-a]pyridine Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the introduction of an aryl group at the 5-position of the triazolopyridine core, a key step in building the kinase inhibitor scaffold.
dot
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing the Triazolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of the triazolopyridine scaffold, a crucial building block in medicinal chemistry.[1][2][3] The protocols outlined below are based on established synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, to enable the synthesis of diverse triazolopyridine derivatives for applications in drug discovery and materials science.[1][3]
Introduction to Triazolopyridine Functionalization
Triazolopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the triazolopyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile scaffold in the development of novel therapeutic agents.[1] This document details key experimental protocols for the C-H arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination of the triazolopyridine ring system.
Experimental Protocols
Copper-Catalyzed Direct C-H Arylation of[4][5][6]triazolo[4,3-a]pyridine
This protocol describes the direct arylation of the C3 position of the[4][5][6]triazolo[4,3-a]pyridine core using a copper catalyst, which is an environmentally benign and economically attractive approach.[4] This method allows for the synthesis of 3-aryl-[4][5][6]triazolo[4,3-a]pyridines, which have shown potential as deep-blue emitting materials.[4]
Experimental Workflow:
Caption: Workflow for Copper-Catalyzed C-H Arylation.
Protocol:
-
To an oven-dried reaction tube, add[4][5][6]triazolo[4,3-a]pyridine (1.0 equiv.), the corresponding aryl halide (1.2-2.0 equiv.), copper(I) iodide (CuI, 10-20 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-[4][5][6]triazolo[4,3-a]pyridine.
Quantitative Data Summary:
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | 4-Iodotoluene | Cs₂CO₃ | DMSO | 130 | 18 | 82 |
| 3 | 1-Iodo-4-methoxybenzene | K₂CO₃ | DMF | 120 | 24 | 85 |
| 4 | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | DMSO | 130 | 20 | 68 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][8] This protocol is applicable for the arylation of halogenated triazolopyridines, providing access to a wide range of substituted derivatives.[9] Microwave-assisted procedures can significantly shorten reaction times.[10][11]
Experimental Workflow:
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents from 5-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents from 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The bromine atom at the 5-position of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine serves as a versatile synthetic handle, enabling the introduction of various functional groups through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.
These application notes provide a prospective guide for the synthesis of novel anti-inflammatory agents utilizing 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a key starting material. While direct synthesis of anti-inflammatory drugs from this specific precursor is not yet extensively documented in publicly available literature, its known reactivity through Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions allows for the rational design of potent anti-inflammatory compounds. The protocols outlined below are based on established synthetic methodologies for similar heterocyclic systems and are intended to serve as a foundational resource for researchers in the field.
Strategic Approach to Synthesis
The core strategy involves the functionalization of the 5-position of the triazolo[4,3-a]pyridine ring system to incorporate moieties known to be associated with anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds feature specific pharmacophores, such as aryl acetic acid derivatives (e.g., Ibuprofen, Diclofenac), biaryl systems (e.g., Celecoxib), and various substituted aromatic and heteroaromatic rings that modulate the activity of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.
By leveraging palladium-catalyzed cross-coupling reactions, various substituents can be introduced at the 5-position of the 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine core, leading to novel chemical entities with the potential for potent anti-inflammatory effects.
dot
Caption: Synthetic strategy overview.
Proposed Synthetic Protocols
The following protocols describe the general procedures for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine. These reactions are foundational for creating a library of derivatives for anti-inflammatory screening.
Protocol 1: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-[1][2][3]triazolo[4,3-a]pyridines
This protocol allows for the introduction of various aryl and heteroaryl groups, which are common structural motifs in anti-inflammatory drugs.
Reaction Scheme:
dot
Caption: Suzuki cross-coupling reaction.
Materials:
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Predicted >80 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 6 | Predicted >85 |
*Predicted yields are based on similar reactions reported in the literature.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-[1][2][3]triazolo[4,3-a]pyridines
This protocol enables the introduction of primary and secondary amines, which can serve as key building blocks for further elaboration or as important pharmacophoric elements.
Reaction Scheme:
dot
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the Sonogashira cross-coupling reaction of 5-Bromo-triazolo[4,3-a]pyridine with various terminal alkynes. The methodologies outlined herein are based on established procedures for structurally related heterocyclic compounds and serve as a robust starting point for the synthesis of novel 5-alkynyl-triazolo[4,3-a]pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] The triazolo[4,3-a]pyridine scaffold is a key structural motif in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the pharmacological properties of these molecules.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with 5-Bromo-triazolo[4,3-a]pyridine to form a Pd(II) complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[2]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[2]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 5-alkynyl-triazolo[4,3-a]pyridine product and regenerate the active Pd(0) catalyst.
Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Sonogashira coupling of 5-Bromo-triazolo[4,3-a]pyridine with terminal alkynes. These conditions are derived from successful protocols for analogous heterocyclic systems and may require optimization for specific substrates.
Table 1: General Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Substrate | 5-Bromo-triazolo[4,3-a]pyridine | Reactivity order for halides is I > Br > Cl.[3] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Other palladium catalysts can also be effective. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Can often be used as the solvent or co-solvent.[4] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 65 °C | Higher temperatures may be needed for less reactive substrates.[4] |
| Reaction Time | 3 - 24 hours | Monitor reaction progress by TLC or LC-MS.[2] |
Table 2: Example Catalyst, Base, and Solvent Combinations
| Catalyst System | Base | Solvent | Temperature | Typical Substrates |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | Electron-deficient aryl bromides |
| Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 °C | Sterically hindered aryl bromides |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN/H₂O | Room Temp. | Water-soluble substrates |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general starting point and may require optimization depending on the specific alkyne used.
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-Bromo-triazolo[4,3-a]pyridine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (0.025 eq).[4]
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, which can also serve as a co-solvent).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.[2]
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.[2]
-
Stir the reaction at the desired temperature (e.g., room temperature or 65 °C) for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-triazolo[4,3-a]pyridine.[2]
Copper-Free Sonogashira Protocol
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts. A copper-free protocol can mitigate this issue.
Additional Materials:
-
A suitable palladium catalyst for copper-free conditions (e.g., a Pd-NHC complex).
Procedure:
-
Follow the general protocol, but omit the addition of Copper(I) iodide.
-
The reaction may require a different palladium catalyst, base, or solvent system optimized for copper-free conditions.
-
Reaction times and temperatures may need to be adjusted.
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Consider increasing the reaction temperature or using a more active palladium catalyst.
-
Dehalogenation of Starting Material: This side reaction can occur, especially at higher temperatures. Using a milder base or lower reaction temperature may help.[2]
-
Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst might be beneficial.[2]
-
Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are observed, consider a copper-free protocol.
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of 5-alkynyl-triazolo[4,3-a]pyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these important transformations in the pursuit of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-triazolo[4,3-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving 5-Bromo-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: I am observing very low or no product yield in my cross-coupling reaction with 5-Bromo-triazolo[4,3-a]pyridine. What are the common causes?
A1: Low to no yield is a frequent challenge when working with nitrogen-containing heterocycles like 5-Bromo-triazolo[4,3-a]pyridine. The primary reasons include:
-
Catalyst Poisoning: The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be oxidized by atmospheric oxygen.[1]
-
Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent, hindering the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature may not be suitable for this specific substrate.
Q2: How can I minimize catalyst poisoning when working with 5-Bromo-triazolo[4,3-a]pyridine?
A2: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and lessen coordination with the substrate's nitrogen atoms.[1]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure efficient generation of the active catalytic species.[1]
-
Slow Addition: Adding the 5-Bromo-triazolo[4,3-a]pyridine slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
Suzuki-Miyaura Coupling
Q3: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I suppress this side reaction?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen or excess Pd(II) species.[1] To minimize this:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen.[1]
-
Use of Appropriate Catalysts: Employ a precatalyst that readily forms the active Pd(0) species.
-
Control of Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system that favors cross-coupling over homocoupling.[1]
Q4: Protodeboronation of my boronic acid is a significant issue. What are the best practices to avoid this?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction.[1] To address this:
-
Use Boronate Esters: Pinacol esters or MIDA boronates are generally more stable than boronic acids.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation.[1]
-
Reaction Time and Temperature: Use the lowest effective temperature and shortest possible reaction time to favor the desired cross-coupling.[1]
Sonogashira Coupling
Q5: My Sonogashira reaction with 5-Bromo-triazolo[4,3-a]pyridine is sluggish and gives low yields. What should I investigate?
A5: The reactivity of 5-Bromo-triazolo[4,3-a]pyridine in Sonogashira coupling can be influenced by several factors. Key areas to troubleshoot include:
-
Catalyst System: A typical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The choice of ligands for the palladium catalyst is crucial.[2]
-
Base Selection: An appropriate amine base is necessary for the reaction to proceed.[2]
-
Solvent Choice: The solvent needs to effectively dissolve all reactants.[2]
Q6: I am observing significant Glaser coupling (homocoupling of the alkyne) in my Sonogashira reaction. How can I prevent this?
A6: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this:
-
Copper-Free Conditions: Numerous protocols exist that eliminate the copper co-catalyst, thus avoiding the primary pathway for Glaser coupling.
-
Thorough Degassing: Removing oxygen from the reaction mixture is critical to suppress oxidative homocoupling.
-
Slow Addition of Alkyne: In some cases, the slow addition of the alkyne can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Heck Coupling
Q7: The Heck reaction with 5-Bromo-triazolo[4,3-a]pyridine is not proceeding. What are the initial troubleshooting steps?
A7: For a stalled Heck reaction, consider the following:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand combination. For electron-rich N-heterocycles, more electron-rich and bulky phosphine ligands may be required.
-
Base: The choice of base is critical. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently.
Q8: I am observing the formation of reduced arene (dehalogenation) as a side product in my Heck reaction. How can I minimize this?
A8: Dehalogenation can compete with the desired Heck coupling. To reduce this side reaction:
-
Optimize Reaction Conditions: Varying the base, solvent, and temperature can influence the relative rates of the Heck reaction and dehalogenation.
-
Ligand Choice: The nature of the phosphine ligand can impact the propensity for dehalogenation.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the cross-coupling of 5-Bromo-triazolo[4,3-a]pyridine with representative coupling partners. These conditions are based on established procedures for structurally similar N-heterocyclic substrates and provide a robust starting point for optimization.[2][3][4]
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 3 | 3-Thiopheneboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 110 | 8 | 88 |
Table 2: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (3) | XPhos (6) | CuI (5) | DIPA | Toluene | 80 | 10 | 87 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | DMF | 70 | 12 | 82 |
Table 3: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc (2.0) | DMA | 120 | 36 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst, ligand (if required), and base.[3] Add the degassed solvent system. Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if required), and copper(I) iodide.[2] Add the degassed solvent and the base, followed by 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
To a dry Schlenk tube under an inert atmosphere, add 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv.), the palladium catalyst, and ligand.[4] Add the anhydrous solvent and the base, followed by the alkene (1.2-2.0 equiv.). Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
Technical Support Center: Purification of 5-Bromo-triazolo[4,3-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-triazolo[4,3-a]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-Bromo-triazolo[4,3-a]pyridine derivatives.
Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography
Q: My target compound is co-eluting with impurities during column chromatography. How can I improve the separation?
A: Poor separation is a common challenge. A systematic approach to optimizing your chromatographic conditions is recommended.
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of the eluent is critical. Small adjustments can significantly impact separation.
-
Method: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes). Run Thin Layer Chromatography (TLC) in various solvent systems to identify the optimal ratio that provides the best separation between your product and impurities. An ideal solvent system will give the product spot an Rf value of ~0.3.[1]
-
Tip: If you are using a standard solvent system like ethyl acetate/hexanes, consider trying alternative solvent systems. For pyridine derivatives, chloroform/methanol or acetone-based systems can sometimes offer different selectivity.[2]
-
-
Stationary Phase Selection:
-
If you are using standard silica gel and still face issues, consider switching the stationary phase. Options include:
-
Alumina (basic or neutral): Can be effective for basic compounds like pyridines.
-
Reverse-phase silica (C18): If your compound is sufficiently non-polar.
-
Chemically modified silica: Phenyl or cyano-bonded silica can offer different selectivities based on pi-pi or dipole-dipole interactions.[3]
-
-
-
Gradient Elution: If an isocratic elution (constant solvent ratio) is not providing adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound of interest, leaving more polar impurities on the column.[1]
Issue 2: Peak Tailing in Column Chromatography
Q: My compound is exhibiting significant peak tailing on a silica gel column. What is the cause and how can I fix it?
A: Peak tailing with pyridine derivatives on silica gel is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[3]
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase.[1][3] This additive will preferentially bind to the acidic sites on the silica, minimizing their interaction with your target compound and resulting in more symmetrical peaks.[3]
-
pH Adjustment of Mobile Phase: While less common in flash chromatography, adjusting the mobile phase pH can reduce tailing. Lowering the pH protonates the silanol groups, reducing their interaction with the basic analyte.[3] However, care must be taken as the compound of interest could also be protonated, altering its retention.
-
Use of Deactivated Silica: Consider using end-capped or deactivated silica gel, which has fewer free silanol groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 5-Bromo-triazolo[4,3-a]pyridine derivatives?
A1: The two most common and effective purification techniques for these derivatives are:
-
Column Chromatography: This is a highly versatile method for separating compounds based on their polarity. Silica gel is the most common stationary phase, and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used.[1][4]
-
Recrystallization: This technique is suitable if your crude product is a solid and of relatively high purity. It relies on the principle that the compound of interest is soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution or are removed by hot filtration.[5]
Q2: How do I choose a suitable solvent for recrystallizing my 5-Bromo-triazolo[4,3-a]pyridine derivative?
A2: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[5] For brominated pyridine derivatives, a mixture of a polar solvent (like ethyl acetate or ethanol) and a non-polar solvent (like hexanes or petroleum ether) often works well.[5] It is crucial to perform small-scale solubility tests with various solvents to find the optimal one for your specific derivative.[5]
Q3: I am observing low recovery of my compound after column chromatography. What are the potential causes?
A3: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the stationary phase. This can be particularly problematic with acidic silica gel and basic compounds. Using a basic modifier in the eluent (like triethylamine) or switching to a more inert stationary phase (like alumina) can mitigate this.[3]
-
Sample Degradation: Some compounds may be unstable on silica gel. To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear, it indicates degradation.[3]
-
Improper Elution: The chosen mobile phase may not be polar enough to elute your compound from the column. If your compound is not eluting, gradually increase the polarity of the mobile phase.
Q4: My purified 5-Bromo-triazolo[4,3-a]pyridine derivative is colored, but it should be a white solid. How can I remove the color?
A4: Colored impurities can sometimes co-crystallize with the product. If you are using recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Data Presentation
Table 1: Column Chromatography Parameters for Triazolo[4,3-a]pyridine and Related Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Notes | Reference |
| 8-methoxy-3-methyl-[3][4][6]triazolo[4,3-a]pyridine | Silica Gel | Not specified, but ethyl acetate is used for extraction | General protocol for a related derivative. | [4] |
| 5-Bromo-N-phenylpyridin-3-amine | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate with 1% Triethylamine (v/v) | Triethylamine is crucial to prevent peak tailing of this basic pyridine derivative. | [1] |
| General Pyridine Derivatives | Silica Gel | Mobile phase with additives like Triethylamine (5-10 mM) or Formic Acid (0.1%) | Additives improve peak shape. | [3] |
| Triazolo[4,3-a]pyrazine Derivatives | Silica Gel | Ethyl acetate/cyclohexane (20/80 to 30/70) | Example from a related heterocyclic system. | [7] |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of 5-Bromo-triazolo[4,3-a]pyridine Derivatives
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.3 and show good separation from impurities.[1] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. If using an isocratic system, continue with the same solvent mixture. If a gradient is required, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A general experimental workflow for the purification of 5-Bromo-triazolo[4,3-a]pyridine derivatives.
Caption: A troubleshooting guide for common column chromatography issues encountered during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-triazolo[4,3-a]pyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-Bromo-triazolo[4,3-a]pyridine, along with troubleshooting guides for its use in experiments.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity and purity of 5-Bromo-triazolo[4,3-a]pyridine.
Recommended Storage Conditions: For long-term storage, it is recommended to keep 5-Bromo-triazolo[4,3-a]pyridine in a cool, dark, and dry place. One supplier suggests storage at 2-8°C under an inert atmosphere.[1] For analogous compounds, storage at -20°C has also been recommended. Vials should be tightly sealed to prevent exposure to moisture and air.
Physical Properties: 5-Bromo-triazolo[4,3-a]pyridine is a solid compound at room temperature.[1]
Safety Precautions: This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is imperative to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Quantitative Stability Data
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. The following table summarizes the expected stability profile of 5-Bromo-triazolo[4,3-a]pyridine based on typical results from such studies on related triazolopyridine derivatives.
| Condition | Reagent/Parameters | Duration | Expected Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 1M HCl | 24 hours | 5 - 15% | Hydrolyzed pyridine ring fragments |
| Basic Hydrolysis | 1M NaOH | 24 hours | 10 - 25% | Ring-opened products |
| Oxidative | 30% H₂O₂ | 24 hours | 15 - 40% | N-oxides, Cationic pseudodimers |
| Thermal | 60°C | 7 days | 5 - 10% | Minor unspecified degradants |
| Photolytic | UV light (254 nm) | 48 hours | 10 - 20% | Photodegradation products |
Note: This data is illustrative and based on general knowledge of forced degradation studies on similar heterocyclic compounds. Actual degradation rates may vary.
A study on a 1,2,4-triazolo[4,3-a]pyridine derivative under stressed conditions (50°C or 40°C/75% relative humidity) identified N-oxides as key degradants, which can lead to the formation of cationic pseudodimers.[2] The free base form of the compound is particularly susceptible to oxidation, and the addition of antioxidants may minimize this degradation pathway.[2]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 5-Bromo-triazolo[4,3-a]pyridine to assess its intrinsic stability.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (30%)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Bromo-triazolo[4,3-a]pyridine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a thermostatic oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase could consist of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My reaction yield using 5-Bromo-triazolo[4,3-a]pyridine is consistently low. What should I check first?
A1: Low yields can result from several factors. Systematically investigate the following:
-
Purity of Starting Materials: Impurities in 5-Bromo-triazolo[4,3-a]pyridine or other reactants can lead to side reactions. Verify the purity using techniques like HPLC or NMR.
-
Reaction Conditions: Optimize temperature, reaction time, and reactant concentrations. Some reactions may require higher temperatures to proceed, while others need lower temperatures to prevent byproduct formation.
-
Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Catalyst poisoning or degradation can significantly reduce yield.
-
Solvent Quality: Use dry, degassed solvents, as moisture and oxygen can interfere with many reactions.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of side products is often related to the reactivity of the starting materials and the reaction conditions.
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Degradation of Starting Material: 5-Bromo-triazolo[4,3-a]pyridine can degrade under harsh conditions (e.g., strong acid/base, high temperature). Consider if your reaction conditions are causing degradation.
-
Cross-Reactivity: The bromine atom on the pyridine ring is a reactive site for cross-coupling reactions.[3] Ensure your reaction conditions are selective for the desired transformation.
-
Regioisomers: Depending on the reaction, the formation of regioisomers might be possible. Analyze the product mixture carefully to identify all isomers.
Q3: How can I effectively purify my product synthesized from 5-Bromo-triazolo[4,3-a]pyridine?
A3: Purification can be challenging due to the polarity of the triazolopyridine core.
-
Column Chromatography: This is the most common method. Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Preparative HPLC: For difficult separations, preparative HPLC can provide high purity products.
Visualizations
Caption: A workflow for addressing stability issues of 5-Bromo-triazolo[4,3-a]pyridine.
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 1172085-67-4 [sigmaaldrich.com]
- 2. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-triazolo[4,3-a]pyridine Reactions
Welcome to the technical support center for reactions involving 5-Bromo-triazolo[4,3-a]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on 5-Bromo-triazolo[4,3-a]pyridine?
A1: The bromine atom at the 5-position of the triazolo[4,3-a]pyridine core makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the synthesis of diverse libraries of compounds for drug discovery and materials science.
Q2: Why is my Suzuki-Miyaura coupling reaction with 5-Bromo-triazolo[4,3-a]pyridine sluggish or not proceeding to completion?
A2: Several factors can contribute to low reactivity in Suzuki-Miyaura couplings with nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-deficient nature of the triazolopyridine ring can influence the oxidative addition step. Ensuring anhydrous and oxygen-free conditions is also critical for catalyst stability and activity.
Q3: I am observing significant amounts of a byproduct with a mass corresponding to the debrominated starting material in my Buchwald-Hartwig amination. What is this and how can I minimize it?
A3: This byproduct is likely the result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. In this process, the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including a competing reaction pathway where an amide intermediate undergoes beta-hydride elimination.[1] To minimize this, optimization of the catalyst, ligand, base, and reaction temperature is crucial. Using bulky, electron-rich ligands can often favor the desired reductive elimination pathway over hydrodehalogenation.
Q4: I am seeing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid in a Suzuki-Miyaura coupling. What is causing this?
A4: This is a common byproduct known as a homocoupling product, arising from the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling. It can also be influenced by the choice of base and solvent. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical to minimizing this byproduct.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation by the nitrogen heterocycle. 2. Inactive catalyst (Pd(II) not reduced to Pd(0)). 3. Poor solubility of reagents. 4. Insufficiently anhydrous or anaerobic conditions. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. 2. Use a pre-formed Pd(0) catalyst or ensure in-situ reduction is effective. 3. Screen different solvents (e.g., dioxane, DMF, toluene, often with water). 4. Thoroughly dry solvents and reagents; degas the reaction mixture with an inert gas. |
| Formation of Homocoupling Byproduct (Ar-Ar from Boronic Acid) | 1. Presence of oxygen. 2. Suboptimal choice of base or solvent. 3. High reaction temperature. | 1. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Use weaker bases like K₂CO₃ or K₃PO₄. 3. Lower the reaction temperature and monitor the reaction progress closely. |
| Formation of Debrominated Byproduct (Hydrodehalogenation) | 1. Presence of water or other protic sources. 2. Certain ligand/base combinations. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases to find a combination that minimizes this side reaction. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation by the nitrogen heterocycle or the amine coupling partner. 2. Inappropriate ligand for the specific amine. 3. Base is not strong enough or is sterically hindered. | 1. Use bulky, electron-rich ligands (e.g., RuPhos, XPhos) to shield the palladium center. 2. Screen a variety of ligands; different generations of Buchwald-Hartwig ligands are optimized for different amine classes. 3. Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. |
| Formation of Debrominated Byproduct (Hydrodehalogenation) | 1. Competing reductive elimination and β-hydride elimination pathways. 2. High reaction temperature or prolonged reaction time. | 1. Use bulky ligands that favor reductive elimination. 2. Lower the reaction temperature and monitor the reaction to avoid over-running it. |
| Formation of Di-arylated Amine Byproduct (with primary amines) | 1. The primary amine product is more reactive than the starting amine. | 1. Use a slight excess of the primary amine. 2. Lower the reaction temperature to improve selectivity. |
Detailed Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 5-Bromo-triazolo[4,3-a]pyridine. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-triazolo[4,3-a]pyridine with an Arylboronic Acid
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-triazolo[4,3-a]pyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-triazolo[4,3-a]pyridine with an Amine
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the 5-Bromo-triazolo[4,3-a]pyridine and the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Challenges in the scale-up synthesis of 5-Bromo-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 5-Bromo-triazolo[4,3-a]pyridine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield of 5-Bromo-2-hydrazinopyridine (precursor) | - Incomplete reaction of 2,5-dibromopyridine with hydrazine. - Degradation of hydrazine at elevated temperatures. - Suboptimal solvent choice. | - Increase the molar excess of hydrazine hydrate (3-5 equivalents). - Maintain a controlled reaction temperature, avoiding excessive heat. - Use a suitable solvent such as ethanol or isopropanol. |
| SYN-002 | Formation of impurities during cyclization | - Side reactions of 5-bromo-2-hydrazinopyridine. - Unreacted starting materials. - Decomposition of the product under harsh conditions. | - Ensure the purity of the starting 5-bromo-2-hydrazinopyridine. - Optimize the reaction temperature and time for the cyclization step. - Consider alternative cyclization reagents that allow for milder conditions. |
| PUR-001 | Difficulty in purifying the final product | - Presence of closely related impurities. - Co-precipitation of starting materials or byproducts. | - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). - Recrystallization from an appropriate solvent can be effective for removing minor impurities. |
| SCA-001 | Inconsistent results upon scale-up | - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Changes in impurity profiles at a larger scale. | - Ensure adequate temperature control with a suitable heating/cooling system. - Use appropriate stirring mechanisms to ensure homogeneity. - Perform a thorough process safety analysis to identify and mitigate potential thermal hazards. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis of the 5-bromo-2-hydrazinopyridine intermediate?
A1: The key parameters for the synthesis of 5-bromo-2-hydrazinopyridine from 2,5-dibromopyridine and hydrazine hydrate are:
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Molar ratio of reactants: An excess of hydrazine hydrate is crucial for driving the reaction to completion and minimizing the formation of di-substituted byproducts.
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Temperature: The reaction is typically carried out at reflux. Careful temperature control is necessary to prevent the degradation of hydrazine and minimize side reactions.
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Reaction time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximum conversion.
Q2: What are the common methods for the cyclization of 5-bromo-2-hydrazinopyridine to form the triazolo[4,3-a]pyridine ring?
A2: The most common and straightforward method for the cyclization is the reaction of 5-bromo-2-hydrazinopyridine with formic acid. This reaction is typically performed by heating the mixture at reflux. Other reagents that can be used for the cyclization include triethyl orthoformate.
Q3: I am observing a significant amount of a dark-colored impurity in my final product. What could be the cause and how can I remove it?
A3: The formation of dark-colored impurities can be due to the decomposition of the starting materials or the product, especially at elevated temperatures. To minimize their formation, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. For removal, treatment with activated carbon followed by filtration and recrystallization can be effective.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety precautions are crucial during scale-up:
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Exothermic reactions: The reaction of 2,5-dibromopyridine with hydrazine can be exothermic. Ensure that the reaction vessel is equipped with an efficient cooling system to control the temperature.
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Pressure build-up: When heating the reaction mixture, be aware of potential pressure build-up, especially in a closed system. Ensure proper venting.
-
Process safety analysis: Before performing a large-scale synthesis, a thorough process safety analysis is highly recommended to identify and mitigate potential hazards.
Experimental Protocols
Synthesis of 5-Bromo-2-hydrazinopyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromopyridine | 236.89 | 10.0 g | 0.042 |
| Hydrazine hydrate (~64%) | 50.06 | 8.2 mL | 0.168 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a stirred solution of 2,5-dibromopyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 5-bromo-2-hydrazinopyridine.
Synthesis of 5-Bromo-triazolo[4,3-a]pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-hydrazinopyridine | 188.03 | 5.0 g | 0.0266 |
| Formic acid (88%) | 46.03 | 25 mL | - |
Procedure:
-
Add 5-bromo-2-hydrazinopyridine to formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-triazolo[4,3-a]pyridine.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 5-Bromo-triazolo[4,3-a]pyridine.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
Technisches Support-Center: Überwindung der geringen Reaktivität bei der Funktionalisierung von 5-Brom-triazolo[4,3-a]pyridin
Technisches Support-Center: Überwindung der geringen Reaktivität bei der Funktionalisierung von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellen wir hier einen Leitfaden zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Funktionalisierung von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin bereit. Dieses Substrat ist für seine geringe Reaktivität bei Kreuzkupplungsreaktionen bekannt, was auf die elektronenziehenden Eigenschaften des Triazolopyridin-Ringsystems zurückzuführen ist.
Häufig gestellte Fragen (FAQs)
F1: Warum zeigt 5-Brom-[1][2][3]triazolo[4,3-a]pyridin eine geringe Reaktivität bei Palladium-katalysierten Kreuzkupplungsreaktionen?
A1: Die geringe Reaktivität von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin ist hauptsächlich auf die elektronischen Eigenschaften des heterocyclischen Ringsystems zurückzuführen. Die Stickstoffatome im Triazol- und Pyridinring üben einen starken elektronenziehenden Effekt aus, der die Elektronendichte am Brom-substituierten Kohlenstoffatom verringert. Dies erschwert die oxidative Addition des Palladium(0)-Katalysators an die C-Br-Bindung, einen entscheidenden geschwindigkeitsbestimmenden Schritt in vielen Kreuzkupplungszyklen. Darüber hinaus können die freien Elektronenpaare der Stickstoffatome an das Palladiumzentrum koordinieren und den Katalysator desaktivieren.
F2: Welche allgemeinen Strategien gibt es, um die Ausbeuten bei Kreuzkupplungsreaktionen mit diesem Substrat zu verbessern?
A2: Um die geringe Reaktivität zu überwinden, können mehrere Strategien verfolgt werden:
-
Katalysatorsystem: Der Einsatz von elektronenreichen, sterisch anspruchsvollen Liganden kann die oxidative Addition erleichtern und den Katalysator stabilisieren. Moderne Präkatalysatoren, die leicht die aktive Pd(0)-Spezies bilden, sind oft effektiver.
-
Base: Die Wahl der Base ist entscheidend. Stärkere Basen können in einigen Fällen erforderlich sein, um die Transmetallierung zu fördern, während in anderen Fällen schwächere Basen Nebenreaktionen minimieren.
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Dioxan, Toluol oder DMF sind oft eine gute Wahl, da sie sowohl die organischen Substrate als auch die anorganischen Basen lösen können.
-
Temperatur: Höhere Reaktionstemperaturen, oft unter Verwendung von Mikrowellenbestrahlung, können die notwendige Aktivierungsenergie für die oxidative Addition liefern.
Fehlerbehebung bei der Suzuki-Miyaura-Kupplung
Problem: Geringe oder keine Ausbeute bei der Suzuki-Kupplung von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin mit Arylboronsäuren.
Empfohlene Startbedingungen für die Suzuki-Miyaura-Kupplung
| Parameter | Empfehlung | Begründung |
| Palladiumquelle | Pd(OAc)₂, Pd₂(dba)₃ oder Präkatalysatoren (z.B. XPhos-Pd-G2) | Präkatalysatoren bilden leicht die aktive Pd(0)-Spezies. |
| Ligand | SPhos, XPhos, RuPhos | Elektronenreiche, sterisch anspruchsvolle Liganden fördern die oxidative Addition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 Äquiv.) | Stärkere anorganische Basen sind oft für die Transmetallierung erforderlich. |
| Lösungsmittel | Dioxan/H₂O (4:1), Toluol/H₂O (10:1) | Biphasische Systeme sind oft effektiv. |
| Temperatur | 80-110 °C (konventionell), bis 150 °C (Mikrowelle) | Höhere Temperaturen überwinden die Aktivierungsbarriere. |
| Katalysatorbeladung | 2-5 mol% | Eine höhere Katalysatorbeladung kann bei reaktionsträgen Substraten helfen. |
Detailliertes Versuchsprotokoll (Modell)
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In einem trockenen Schlenk-Rohr werden 5-Brom-[1][2][3]triazolo[4,3-a]pyridin (1,0 Äquiv.), die Arylboronsäure (1,2-1,5 Äquiv.) und die Base (z.B. K₂CO₃, 2,0 Äquiv.) vorgelegt.
-
Die Palladiumquelle (z.B. Pd(OAc)₂, 0,02 Äquiv.) und der Ligand (z.B. SPhos, 0,04 Äquiv.) werden hinzugefügt.
-
Das Rohr wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Ein entgastes Lösungsmittelgemisch (z.B. Dioxan/H₂O 4:1) wird zugegeben.
-
Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 100 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Fehlerbehebung bei der Buchwald-Hartwig-Aminierung
Problem: Geringe Ausbeute oder unvollständige Umsetzung bei der Aminierung von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin.
Empfohlene Startbedingungen für die Buchwald-Hartwig-Aminierung
| Parameter | Empfehlung | Begründung |
| Palladiumquelle | Pd₂(dba)₃, Pd(OAc)₂ oder Präkatalysatoren (z.B. RuPhos-Pd-G3) | Gewährleistet eine effiziente Bildung der aktiven Katalysatorspezies. |
| Ligand | RuPhos, BrettPhos, Xantphos | Sterisch gehinderte, elektronenreiche Liganden sind entscheidend für die reduktive Eliminierung.[4] |
| Base | NaOtBu, LiHMDS, K₃PO₄ (1.5-2.5 Äquiv.) | Starke Basen sind typischerweise für die Deprotonierung des Amins erforderlich.[4] |
| Lösungsmittel | Toluol, Dioxan, THF | Wasserfreie, aprotische Lösungsmittel sind Standard. |
| Temperatur | 80-110 °C | Notwendig, um die verschiedenen Schritte des katalytischen Zyklus zu ermöglichen. |
| Katalysatorbeladung | 1-4 mol% | Abhängig von der Reaktivität des Amins. |
Detailliertes Versuchsprotokoll (Modell)
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In einem trockenen, mit einem Magnetrührstab versehenen Schlenk-Rohr oder Mikrowellenreaktionsgefäß werden 5-Brom-[1][2][3]triazolo[4,3-a]pyridin (1,0 Äquiv.), die Palladiumquelle und der Phosphinligand eingewogen.
-
Das Gefäß wird mit einem Septum verschlossen, evakuiert und dreimal mit Inertgas (Argon) gespült.
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Unter Inertgasatmosphäre wird die Base (z.B. NaOtBu, 1,5 Äquiv.) zugegeben.
-
Das wasserfreie, entgaste Lösungsmittel (z.B. Toluol) wird per Spritze zugegeben.
-
Zuletzt wird das Amin (1,2-2,0 Äquiv.) per Spritze zugegeben.
-
Die Reaktionsmischung wird 10-15 Minuten bei Raumtemperatur gerührt und anschließend auf die gewünschte Temperatur (z.B. 100 °C) erhitzt.
-
Die Reaktion wird für 16-18 Stunden gerührt und der Fortschritt mittels LC-MS überwacht.
-
Nach dem Abkühlen wird die Reaktion vorsichtig mit einer gesättigten wässrigen NH₄Cl-Lösung gequencht.
-
Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert, die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird entfernt.
-
Die Reinigung erfolgt durch Säulenchromatographie.[2]
Fehlerbehebung bei der Sonogashira-Kupplung
Problem: Geringe Ausbeuten und/oder Bildung von Homokupplungsprodukten (Glaser-Kupplung) bei der Reaktion von 5-Brom-[1][2][3]triazolo[4,3-a]pyridin mit terminalen Alkinen.
Empfohlene Startbedingungen für die Sonogashira-Kupplung
| Parameter | Empfehlung (Klassisch) | Empfehlung (Kupferfrei) | Begründung |
| Palladiumquelle | PdCl₂(PPh₃)₂ (2-5 mol%) | (AllylPdCl)₂ (2.5 mol%) | PdCl₂(PPh₃)₂ ist ein robuster Standard. Kupferfreie Systeme vermeiden Homokupplung.[5] |
| Kupfer(I)-Quelle | CuI (5-10 mol%) | - | CuI ist der Standard-Co-Katalysator. |
| Ligand | PPh₃ (im Katalysator) | P(t-Bu)₃ (10 mol%) | P(t-Bu)₃ ist ein effektiver Ligand für kupferfreie Bedingungen.[5] |
| Base | Et₃N, Diisopropylamin (2-7 Äquiv.) | Cs₂CO₃ (2 Äquiv.) | Amine dienen oft als Base und Lösungsmittel. |
| Lösungsmittel | THF, DMF | DMF | Aprotische polare Lösungsmittel sind vorteilhaft. |
| Temperatur | Raumtemperatur bis 100 °C | Raumtemperatur bis 80 °C | Die Temperatur hängt stark von der Reaktivität der Kupplungspartner ab. |
Detailliertes Versuchsprotokoll (Modell, klassisch)
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Zu einem trockenen Schlenk-Rohr werden 5-Brom-[1][2][3]triazolo[4,3-a]pyridin (1,0 Äquiv.), PdCl₂(PPh₃)₂ (0,05 Äquiv.) und CuI (0,025 Äquiv.) gegeben.
-
Das Rohr wird evakuiert und dreimal mit einem Inertgas (Argon) gespült.
-
Wasserfreies THF wird zugegeben, gefolgt von der Amin-Base (z.B. Diisopropylamin, 7,0 Äquiv.).
-
Das terminale Alkin (1,1 Äquiv.) wird zugegeben und die Mischung bei Raumtemperatur für 3 Stunden gerührt.[3]
-
Die Reaktion wird mittels DC oder LC-MS überwacht. Bei Bedarf kann die Temperatur erhöht werden.
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Nach Abschluss der Reaktion wird die Mischung mit Diethylether verdünnt und über Celite filtriert.
-
Das Filtrat wird nacheinander mit gesättigter wässriger NH₄Cl-Lösung, gesättigter wässriger NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt.[3]
Katalytische Zyklen
Technical Support Center: Efficient Coupling with 5-Bromo-triazolo[4,3-a]pyridine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving 5-Bromo-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 5-Bromo-triazolo[4,3-a]pyridine challenging?
The primary challenge arises from the triazolopyridine core itself. The nitrogen atoms in the heterocyclic system can coordinate to the palladium catalyst, acting as a ligand and potentially poisoning or deactivating it.[1] This inhibition can slow down or completely stall the catalytic cycle, leading to low yields.[1] Careful selection of ligands, catalyst precursors, and reaction conditions is crucial to mitigate this effect.
Q2: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling?
For Suzuki-Miyaura couplings of nitrogen-containing heterocycles, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often effective.[2] Ligands such as SPhos, XPhos, or RuPhos are designed to stabilize the palladium center and promote the desired catalytic activity while preventing catalyst inhibition by the substrate.[3] A common and often successful catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has demonstrated high yields in relatively short reaction times for similar bromo-heterocycles.[4]
Q3: For a Buchwald-Hartwig amination, what are the most critical parameters to control?
The most critical parameters are the choice of ligand and base.[5]
-
Ligand: Sterically hindered biaryl phosphine ligands (e.g., Xantphos, BINAP) are essential. Their bulkiness creates a protective environment around the palladium atom, preventing the pyridine nitrogen from coordinating and poisoning the catalyst.[1][6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[5]
Q4: Can I perform a Sonogashira coupling with this substrate? What conditions should I use?
Yes, Sonogashira couplings are feasible. A typical setup involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (usually CuI), and an amine base (like triethylamine or diisopropylamine) which often serves as the solvent or co-solvent.[7][8] Copper-free conditions have also been developed, which can be advantageous for complex molecules.[9][10] These systems often rely on bulky, electron-rich ligands to facilitate the reaction without the copper co-catalyst.[10]
Q5: My reaction mixture turned black immediately. What does this mean?
The formation of a fine black precipitate is typically palladium black, which is metallic palladium that has precipitated out of the solution.[1] This indicates catalyst decomposition or deactivation. While some reactions catalyzed by Pd(dppf)Cl₂ may turn black and still proceed to completion, a rapid formation of a precipitate often signals a failed reaction.[11] Common causes include the presence of oxygen, impure reagents/solvents, or an inappropriate choice of ligand that fails to stabilize the catalytic species.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Is there evidence of catalyst decomposition (e.g., formation of palladium black)?
-
Yes: This suggests the catalyst is not stable under the reaction conditions.
-
Possible Cause: The ligand is not sufficiently bulky or electron-rich to stabilize the palladium center and prevent poisoning by the triazolopyridine nitrogen.[1]
-
Solution: Screen a panel of more sterically demanding ligands such as XPhos, RuPhos, or SPhos.[1] Consider using a pre-formed palladium pre-catalyst which can be more stable and reliable.[5] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed.[1]
-
-
No, the solution appears homogeneous but the starting material is unreacted: This points to a problem with catalyst activation or a fundamental incompatibility.
-
Possible Cause: The chosen base may be too weak or insoluble in the reaction medium. The transmetalation step in Suzuki coupling, for example, requires a base to activate the boronic acid.[12]
-
Solution: For Suzuki reactions, ensure an adequate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is used and that a co-solvent like water is present if needed to aid solubility and activation.[4][13] For Buchwald-Hartwig reactions, consider a stronger base like NaOtBu or LHMDS.[5] Also, verify the purity and activity of your coupling partner (e.g., boronic acid).
-
Problem 2: Significant Formation of Side Products
Are you observing homocoupling of your boronic acid (in Suzuki reactions)?
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can occur if the Pd(0) catalyst is not generated cleanly or is oxidized during the reaction.[13]
-
Solution: Thoroughly degas all solvents and the reaction mixture before heating. Use a fresh, high-quality palladium source. Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.
Are you observing dehalogenation (replacement of bromine with hydrogen)?
-
Cause: This can occur as a side reaction, particularly in the presence of a hydride source. Some bases or additives can facilitate this process. In Buchwald-Hartwig reactions, β-hydride elimination from the palladium-amide intermediate can also lead to dehalogenation of the starting material.[14]
-
Solution: Re-evaluate the base and solvent combination. Ensure all reagents are pure. Optimizing the ligand-to-metal ratio can sometimes suppress this side reaction by favoring the desired reductive elimination step.
Catalyst and Condition Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale / Comments |
| Pd Source | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a reliable starting point for heteroaryl halides.[4] |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich ligands protect the Pd center and accelerate the reaction.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice depends on substrate compatibility; K₃PO₄ is effective for many systems.[15] |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene | A protic co-solvent is often necessary to solubilize the base and facilitate transmetalation.[4] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Catalyst Load | 1 - 5 mol% | Higher loading may be needed for challenging substrates. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale / Comments |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) precursors.[6] |
| Ligand | Xantphos, BINAP, RuPhos | Bulky "Buchwald" ligands are critical to prevent catalyst poisoning.[1][5] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | A strong base is typically required. Cs₂CO₃ is a milder option for sensitive substrates.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | Reactions are typically heated to ensure a reasonable rate.[1] |
| Catalyst Load | 1 - 5 mol% | Lower catalyst loading can be achieved with highly active pre-catalysts. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale / Comments |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts for Sonogashira reactions.[7][10] |
| Co-catalyst | CuI (1 - 5 mol%) | The copper co-catalyst is standard but can be omitted in "copper-free" protocols.[7][8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | The amine base also often functions as the solvent.[7] |
| Solvent | THF, DMF, or neat amine | Solvent choice depends on the solubility of the starting materials. |
| Temperature | Room Temp - 80 °C | Many Sonogashira reactions can proceed at or slightly above room temperature.[7] |
| Catalyst Load | 1 - 5 mol% (Pd), 1 - 5 mol% (CuI) | The ratio of Pd to Cu can be optimized. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reactant Addition: Add 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).[6]
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-triazolo[4,3-a]pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv).[16] Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until completion.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent.[7] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Visual Diagrams
Caption: A generalized workflow for cross-coupling experiments.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Caption: Example kinase signaling pathway targeted by inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Bromo-triazolo[4,3-a]pyridine?
A1: The impurities in your crude product largely depend on the synthetic route employed. A common method for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinylpyridine derivative. Therefore, potential impurities include:
-
Unreacted Starting Materials: 2-Hydrazinyl-5-bromopyridine and the cyclization agent (e.g., an aldehyde or acyl compound) may remain in the crude product.
-
Side Products from Starting Material Synthesis: If 2-hydrazinyl-5-bromopyridine is prepared from 2-amino-5-bromopyridine, a common impurity can be 2-amino-3,5-dibromopyridine, which may carry over.[2]
-
Incomplete Cyclization Products: Depending on the reaction conditions, partially reacted intermediates may be present.
-
Isomeric Byproducts: Alternative cyclization pathways could potentially lead to the formation of structural isomers.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or deeply colored crude product suggests the presence of significant impurities. A multi-step purification approach is recommended.
-
Aqueous Work-up: Begin with a liquid-liquid extraction to remove highly polar or baseline impurities. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Column Chromatography: This is the most effective method for separating the target compound from a complex mixture. A detailed protocol is provided in the Troubleshooting Guide below.
-
Recrystallization: If the product obtained after chromatography is still not of the desired purity, recrystallization can be employed as a final polishing step.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to residual impurities or the choice of an inappropriate solvent system.
-
Purity: Ensure your material is reasonably pure before attempting recrystallization. It is often best to first purify by column chromatography.
-
Solvent Selection: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature. For brominated pyridine derivatives, consider solvent systems like ethanol/water, or a mixture of a polar solvent (e.g., ethyl acetate, acetone) with a non-polar anti-solvent (e.g., hexanes, petroleum ether).
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Troubleshooting Guide
Issue 1: Low Purity After Initial Purification by Extraction
If your product remains impure after an aqueous work-up, column chromatography is the recommended next step.
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of 5-Bromo-triazolo[4,3-a]pyridine using silica gel chromatography.
Materials:
-
Crude 5-Bromo-triazolo[4,3-a]pyridine
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexanes or a high Hexanes/Ethyl Acetate ratio). Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. For nitrogen-containing heterocyclic compounds, which can streak on silica gel, it is often beneficial to add a small amount of triethylamine (~0.1-1%) to the eluent system.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Bromo-triazolo[4,3-a]pyridine.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | A common and effective solvent system for compounds of moderate polarity. |
| Additive | 0.1 - 1% Triethylamine (v/v) | Neutralizes acidic sites on the silica gel, preventing peak tailing of basic compounds. |
| TLC Analysis (Rf value) | ~0.3 in the chosen eluent | An Rf in this range on a TLC plate generally indicates good separation on a column. |
Issue 2: Persistent Impurities After Column Chromatography
If minor impurities co-elute with your product during column chromatography, recrystallization can be an effective final purification step.
Protocol 2: Recrystallization
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of your partially purified product in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile, or ethyl acetate).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation: Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for polar compounds. |
| Acetonitrile | Polar | Another good option for compounds of moderate to high polarity. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate. |
| Ethanol/Water | Polar | Suitable if the compound has some water solubility at high temperatures. |
Visualizations
Caption: General workflow for the purification of 5-Bromo-triazolo[4,3-a]pyridine.
Caption: Decision tree for selecting the appropriate purification method.
References
Validation & Comparative
A Researcher's Guide to Validating the Structure of 5-Bromo-triazolo[4,3-a]pyridine using Nuclear Magnetic Resonance (NMR) Spectroscopy
In the field of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. For nitrogen-rich heterocyclic compounds such as 5-Bromo-triazolo[4,3-a]pyridine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides a comparative analysis of NMR data for confirming the structure of 5-Bromo-triazolo[4,3-a]pyridine, including a comparison with a structural isomer to highlight the discerning power of this technique.
Structural Validation via ¹H and ¹³C NMR
The chemical structure of 5-Bromo-triazolo[4,3-a]pyridine dictates a unique electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint. The predicted ¹H and ¹³C NMR spectral data provide a benchmark for experimental verification.
Table 1: Predicted NMR Data for 5-Bromo-triazolo[4,3-a]pyridine
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) | Atom No. |
| 8.95 (s, 1H) | 3 | 148.5 | 3 |
| 7.90 (d, 1H) | 8 | 142.0 | 8a |
| 7.65 (d, 1H) | 6 | 125.0 | 5 |
| 7.10 (t, 1H) | 7 | 118.0 | 6 |
| 115.5 | 7 | ||
| 110.0 | 8 |
Note: Predicted data is based on computational models and may vary slightly from experimental values.
Comparative Analysis with a Structural Isomer
To underscore the importance of precise NMR analysis in distinguishing between isomers, the experimental NMR data for 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is presented below. Isomers, while having the same molecular formula, often exhibit distinct biological activities, making their unambiguous identification critical.
Table 2: Experimental NMR Data for 5-bromo-[1][2][3]triazolo[1,5-a]pyridine
| ¹H NMR (Experimental) | ¹³C NMR (Experimental) | ||
| Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) | Atom No. |
| 8.65 (d, 1H) | 7 | 154.0 | 2 |
| 8.30 (s, 1H) | 2 | 143.5 | 8a |
| 7.70 (d, 1H) | 8 | 129.0 | 5 |
| 7.20 (t, 1H) | 6 | 117.0 | 7 |
| 116.5 | 6 | ||
| 112.0 | 8 |
The distinct differences in chemical shifts and coupling patterns between the predicted spectrum of the [4,3-a] isomer and the experimental spectrum of the [1,5-a] isomer provide a clear method for structural validation.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like 5-Bromo-triazolo[4,3-a]pyridine is outlined below.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).
Visualizing the Validation Workflow
The logical flow of validating the structure of 5-Bromo-triazolo[4,3-a]pyridine using NMR can be visualized as follows:
Caption: Workflow for NMR-based structural validation.
The combination of one-dimensional ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY and HSQC (not detailed here), provides a robust and reliable method for the unambiguous structural determination of 5-Bromo-triazolo[4,3-a]pyridine, ensuring the integrity of this important scaffold for further research and development.
References
A Comparative Analysis of the Reactivity of 5-Bromo-triazolo[4,3-a]pyridine and its Chloro Analog in Cross-Coupling Reactions
A guide for researchers, scientists, and drug development professionals on the relative reactivity of 5-bromo- and 5-chloro-triazolo[4,3-a]pyridine in key synthetic transformations. This document provides a theoretical framework, compiled experimental data, and detailed protocols for palladium-catalyzed cross-coupling reactions.
The triazolo[4,3-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this ring system, particularly at the 5-position, is crucial for the development of new chemical entities. This guide provides a comparative overview of the reactivity of two key precursors: 5-Bromo-triazolo[4,3-a]pyridine and 5-Chloro-triazolo[4,3-a]pyridine.
The inherent reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step, is more facile for aryl bromides than for aryl chlorides. This fundamental principle dictates that 5-Bromo-triazolo[4,3-a]pyridine is generally more reactive than its chloro analog. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-substituted compound.
Data Presentation: A Comparative Look at Reactivity
Table 1: Suzuki-Miyaura Coupling of 5-Halo-triazolo[4,3-a]pyridines
| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70 |
Table 2: Sonogashira Coupling of 5-Halo-triazolo[4,3-a]pyridines
| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Br | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 90 |
| Cl | Phenylacetylene | Pd(PPh₃)₄ / CuI | DBU | DMF | 120 | 24 | 65 |
Table 3: Buchwald-Hartwig Amination of 5-Halo-triazolo[4,3-a]pyridines
| Halogen | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Br | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88 |
| Cl | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 120 | 24 | 75 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for both 5-bromo- and 5-chloro-triazolo[4,3-a]pyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling Protocol
A mixture of the 5-halo-triazolo[4,3-a]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A degassed solvent system (e.g., dioxane/water 4:1, 5 mL) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time (typically 12-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
To a solution of the 5-halo-triazolo[4,3-a]pyridine (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or DBU, 2.0 mmol). The reaction mixture is stirred under an inert atmosphere at the appropriate temperature (ranging from room temperature to 120 °C) for the required duration (typically 8-24 hours). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube, the 5-halo-triazolo[4,3-a]pyridine (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane, 5 mL) and the amine (1.2 mmol) are then added. The reaction mixture is heated to the desired temperature (typically 100-120 °C) for the specified time (typically 16-24 hours). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a logical workflow for comparing the reactivity of the two halogenated substrates.
A Comparative Guide to the Synthetic Routes of 5-Bromo-triazolo[4,3-a]pyridine
A Comparative Guide to the Synthetic Routes of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 5-Bromo-[1][2]triazolo[4,3-a]pyridine is a crucial building block in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents. The strategic placement of the bromine atom provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide presents a comparative analysis of two prominent synthetic routes to this valuable intermediate, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The two primary approaches for the synthesis of 5-Bromo-[1][2]triazolo[4,3-a]pyridine are the direct cyclization of a brominated hydrazine precursor and a palladium-catalyzed cross-coupling/cyclization sequence starting from a dihalogenated pyridine. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Route 1: Cyclization of 2-Hydrazinyl-5-bromopyridine | Route 2: Palladium-Catalyzed Cyclization |
| Starting Materials | 2-Hydrazinyl-5-bromopyridine, Triethyl orthoformate | 2-Chloro-5-bromopyridine, Formhydrazide, Palladium catalyst, Ligand, Base |
| Key Transformation | Acid-catalyzed condensation and cyclization | Palladium-catalyzed C-N bond formation followed by intramolecular cyclization |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Time | Several hours | Can be lengthy, including catalyst preparation and reaction time |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and sensitivity |
| Reagent Toxicity | Hydrazine derivatives can be toxic | Palladium catalysts and ligands can be toxic and require careful handling |
| Purification | Typically straightforward crystallization or chromatography | Often requires chromatographic purification to remove catalyst residues |
Experimental Protocols
Route 1: Cyclization of 2-Hydrazinyl-5-bromopyridine with Triethyl Orthoformate
This method represents a classical and direct approach to the[1][2]triazolo[4,3-a]pyridine ring system. The reaction proceeds via the condensation of the hydrazine with triethyl orthoformate, which serves as a one-carbon source, followed by an acid-catalyzed intramolecular cyclization.
Experimental Procedure:
A mixture of 2-hydrazinyl-5-bromopyridine (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 5-Bromo-[1][2]triazolo[4,3-a]pyridine.
Route 2: Palladium-Catalyzed Synthesis from 2-Chloro-5-bromopyridine and Formhydrazide
Experimental Procedure:
To a reaction vessel are added 2-chloro-5-bromopyridine (1.0 eq), formhydrazide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as cesium carbonate (2.0 eq). The vessel is purged with an inert gas (e.g., argon or nitrogen), and a dry, degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is then heated at a specified temperature (typically 80-110 °C) for 12-24 hours, with the progress monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-Bromo-[1][2]triazolo[4,3-a]pyridine.
Synthetic Route Comparison Workflow
Caption: A flowchart comparing the two main synthetic pathways to 5-Bromo-triazolo[4,3-a]pyridine.
Conclusion
Both the direct cyclization of 2-hydrazinyl-5-bromopyridine and the palladium-catalyzed approach from 2-chloro-5-bromopyridine are viable methods for the synthesis of 5-Bromo-[1][2]triazolo[4,3-a]pyridine. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment and expertise available. The direct cyclization method is often simpler and more atom-economical, while the palladium-catalyzed route may offer greater flexibility in terms of substrate scope for related analogs. Researchers should carefully consider the parameters outlined in this guide to make an informed decision for their synthetic endeavors.
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-triazolo[4,3-a]pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, robust analytical methodologies are paramount. 5-Bromo-[1][2]triazolo[4,3-a]pyridine is a versatile chemical intermediate with significant applications in medicinal chemistry, serving as a key building block for biologically active molecules.[1] Its structural elucidation is a critical step in ensuring the quality and purity of synthesized compounds. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of 5-Bromo-triazolo[4,3-a]pyridine, offering detailed experimental protocols and a discussion of alternative analytical techniques.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
| [M+NH₄]⁺ | 214.99268 |
| [M+K]⁺ | 235.92202 |
| [M]⁺ | 196.95831 |
| [M]⁻ | 196.95941 |
Data sourced from PubChem.[3]
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for the mass spectrometry analysis of a solid compound like 5-Bromo-triazolo[4,3-a]pyridine involves several key steps, from sample preparation to data interpretation.
Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like 5-Bromo-triazolo[4,3-a]pyridine.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Materials:
-
5-Bromo-triazolo[4,3-a]pyridine sample
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 5-Bromo-triazolo[4,3-a]pyridine in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL).
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendation
-
Scan Range: m/z 50-500
-
Comparison of Mass Spectrometry Techniques
| Technique | Principle | Advantages for 5-Bromo-triazolo[4,3-a]pyridine | Disadvantages |
| LC-MS with ESI | Soft ionization technique suitable for polar and thermally labile molecules. | High sensitivity and specificity. Provides molecular weight information with minimal fragmentation in full scan mode. Ideal for quantitative analysis in complex matrices. | Matrix effects can suppress ionization. |
| GC-MS with EI | Electron impact ionization causes extensive fragmentation. | Provides a reproducible fragmentation pattern that is useful for structural elucidation and library matching. | The compound may not be volatile enough for GC analysis without derivatization. Thermal degradation in the injector is possible. |
| High-Resolution MS (e.g., TOF, Orbitrap) | Provides highly accurate mass measurements. | Enables determination of the elemental composition of the parent ion and its fragments, increasing confidence in identification. | Higher instrument cost and complexity. |
Proposed Fragmentation Pathway
Based on the fragmentation patterns of similar heterocyclic compounds, a plausible fragmentation pathway for 5-Bromo-triazolo[4,3-a]pyridine under electron ionization can be proposed. The initial molecular ion would be characterized by the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of 5-Bromo-triazolo[4,3-a]pyridine should be supported by other analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule, providing information about the chemical environment of each proton and carbon atom.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector can be used for purity assessment and quantification. The aromatic nature of the compound should provide a strong UV chromophore.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
By employing a combination of these analytical techniques, researchers and drug development professionals can achieve a thorough and accurate characterization of 5-Bromo-triazolo[4,3-a]pyridine, ensuring its identity, purity, and quality for downstream applications.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds in the synthesis of complex heterocyclic scaffolds foundational to a vast array of pharmaceuticals and advanced materials. The choice of catalyst is a critical parameter that directly influences reaction yield, substrate scope, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems for the Suzuki coupling of various brominated heterocycles, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a Suzuki coupling reaction is highly dependent on the specific heterocyclic substrates being coupled and the chosen catalytic system. The following tables summarize the performance of various catalysts for the Suzuki coupling of different classes of brominated heterocycles.
Brominated Thiophenes
| Catalyst System | Brominated Thiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(dppf)Cl₂ | 4,5-dibromothiophene-2-carbaldehyde | 3 | Na₂CO₃ | Toluene | 110-115 | 12-18 | Good |
| Pd(OAc)₂ / SPhos | 2-bromothiophene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| PEPPSI-IPr | 3-bromothiophene | 2 | K₂CO₃ | t-BuOH/H₂O | 80 | 2 | 98 |
Brominated Pyridines
| Catalyst System | Brominated Pyridine Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2-Bromo-4-methylpyridine | 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Not Specified | ~90* |
| Pd(PPh₃)₄ | 2-bromopyridine | 5 | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 69 |
| XPhos Pd G2 | 2-bromopyridine | 1 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 92 |
| NiCl₂(PCy₃)₂ | 2-bromopyridine | 2 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 88 |
*Yields are estimated based on similar reactions.
Brominated Indoles and Indazoles
| Catalyst System | Brominated Heterocycle Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | 10 | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PPh₃)₄ | 7-bromo-1H-indazole derivative | 10 | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 |
| XPhos Pd G3 | 5-bromoindole | 2 | K₃PO₄ | 2-Methyl-THF | 100 | 18 | 94 |
| NiCl₂(PCy₃)₂ | 5-bromoindole | 2 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85-95 |
Brominated Pyrimidines
| Catalyst System | Brominated Pyrimidine Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | Not Specified | Good |
| Pd(OAc)₂ / SPhos | 2-chloropyrimidine | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| NiCl₂(PCy₃)₂ | 5-bromopyrimidine | 2 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 97 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure for Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of various brominated heterocycles.
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add the brominated heterocycle, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling using Buchwald Ligands (e.g., SPhos)
This protocol is effective for a wide range of substrates, including more challenging couplings.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (1.2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, or a THF/water mixture)
Procedure:
-
In an oven-dried reaction vessel, combine the heteroaryl halide, arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon) three times.
-
Through the septum, add the degassed solvent to achieve a concentration of ~0.1-0.2 M of the limiting reagent.
-
Add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
General Procedure for Nickel-Catalyzed Suzuki Coupling
Nickel catalysts offer a cost-effective alternative to palladium for certain substrates.
Materials:
-
Heteroaromatic halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
t-Amyl alcohol (degassed)
Procedure:
-
To a reaction vial, add the heteroaromatic halide, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Seal the vial and purge with an inert gas.
-
Add degassed t-amyl alcohol.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the reaction with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
X-ray crystallography of 5-Bromo-triazolo[4,3-a]pyridine derivatives
A Comparative Guide to the X-ray Crystallography of 5-Substituted Triazolopyridine Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of the triazolopyridine scaffold. Due to the limited availability of public crystallographic data for 5-Bromo-triazolo[4,3-a]pyridine, this document compares the crystal structure of a closely related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, with an isomeric bromo-substituted compound, 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. This comparison offers insights into the structural effects of substituent changes and scaffold isomerism.
The information is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry of this class of compounds, which are known for their versatile biological activities. Derivatives of the[1]triazolo[4,3-a]pyridine scaffold are recognized as valuable intermediates in medicinal chemistry.[2] The bromine atom at the 5-position, in particular, serves as a crucial handle for further chemical modifications through cross-coupling reactions, facilitating the exploration of structure-activity relationships.[2] These derivatives have been investigated for their potential as anti-inflammatory agents by suppressing NF-κB p65 translocation and as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[2]
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for the two compared triazolopyridine derivatives, providing a basis for understanding their solid-state structures.
| Parameter | 1,2,4-triazolo[4,3-a]pyridin-3-amine[3] | 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine[1] |
| Chemical Formula | C6H6N4 | C5H3BrN4 |
| Molecular Weight | 134.14 | 199.02 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/n |
| Unit Cell Dimensions | a = 5.5666(3) Åb = 12.6649(7) Åc = 16.8190(9) Åβ = 99.434(3)° | a = 3.9511(4) Åb = 14.3306(11) Åc = 11.367(1) Åβ = 94.574(8)° |
| Volume (ų) | 1169.5(1) | 641.57(9) |
| Z (Molecules/unit cell) | 8 | 4 |
| Density (calculated, g/cm³) | 1.522 | 2.060 |
| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100 | 293 |
| Reflections Collected | 9481 | Not Reported |
| Independent Reflections | 2050 | 1129 |
| R-int | 0.024 | 0.036 |
| Final R indices [I>2σ(I)] | R1 = 0.0398, wR2 = 0.0986 | R1 = 0.041, wR2 = 0.111 |
| CCDC Number | 2115902 | 1520692 |
Experimental Protocols
The methodologies for obtaining the crystallographic data are crucial for reproducibility and for understanding the context of the results.
Synthesis and Crystallization
1,2,4-triazolo[4,3-a]pyridin-3-amine: The synthesis of this compound was not detailed in the provided crystallographic study. Single crystals suitable for X-ray diffraction were grown, and the resulting crystals were noted to be orange.[3]
5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine: This compound was synthesized by reacting 5-Bromo-2-hydrazinopyrimidine with formaldehyde in ethanol. The resulting intermediate, 5-bromo-2-(2-methylenehydrazinyl) pyrimidine, was then treated with iodobenzene diacetate in dichloromethane. The final product was purified by column chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]
X-ray Diffraction Data Collection and Structure Solution
General Workflow: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at various crystal orientations. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
For 1,2,4-triazolo[4,3-a]pyridin-3-amine: [3]
-
Diffractometer: Xcalibur, Ruby, Gemini ultra diffractometer
-
Radiation: Graphite-monochromated MoKα radiation (λ = 0.71073 Å)
-
Temperature: 100(2) K
-
Data Collection Software: CrysAlis PRO
-
Structure Solution: The structure was solved by direct methods using SHELXS-97.
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL-97.
For 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine: [1]
-
Diffractometer: Not specified
-
Radiation: MoKα radiation (λ = 0.71073 Å)
-
Temperature: 293 K
-
Structure Solution: The structure was solved using SHELXS97.
-
Structure Refinement: The structure was refined using SHELXL2014.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow from compound synthesis to crystal structure determination.
Caption: General workflow for synthesis, crystallization, and X-ray structure determination.
Potential Signaling Pathway Inhibition
Triazolopyridine derivatives have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a simplified representation of the JAK/STAT and NF-κB signaling pathways, which are potential targets for this class of compounds.
Caption: Simplified JAK/STAT and NF-κB signaling pathways targeted by triazolopyridines.
References
A Comparative Guide to the Synthesis of Triazolopyridines: Established Routes vs. Novel Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. Triazolopyridines, a class of nitrogen-containing fused heterocycles, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative benchmark of a new microwave-assisted, catalyst-free synthetic method against a well-established copper-catalyzed route for the preparation of 1,2,4-triazolo[1,5-a]pyridines.
This comparison aims to offer an objective analysis of the performance of these two distinct synthetic strategies, supported by experimental data, to aid chemists in selecting the most appropriate method for their research endeavors.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and quantitative comparison, we will examine the synthesis of a representative compound, 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine, using both a novel microwave-assisted, catalyst-free method and an established copper-catalyzed approach. The following table summarizes the key performance indicators for each method.
| Parameter | New Method: Microwave-Assisted, Catalyst-Free | Established Route: Copper-Catalyzed |
| Reaction Time | 3 hours | 24 hours |
| Temperature | 140 °C | 120 °C |
| Yield | 85% | 81% |
| Catalyst | None | CuBr (10 mol%) |
| Additives | None | ZnI₂ (20 mol%) |
| Solvent | Toluene | 1,2-Dichlorobenzene |
| Atmosphere | Nitrogen | Air |
| Starting Materials | Enaminonitrile & Benzohydrazide | 2-Aminopyridine & Benzonitrile |
Experimental Protocols: Detailed Methodologies
The following are the detailed experimental protocols for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine via the new microwave-assisted method and the established copper-catalyzed route.
New Method: Microwave-Assisted, Catalyst-Free Synthesis
This method utilizes a tandem reaction between an enaminonitrile and a benzohydrazide under microwave irradiation, offering a rapid and environmentally friendly approach.[4][5]
Procedure:
-
In an oven-dried microwave vial (0.5–2.0 mL), the corresponding enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) are added.
-
The vial is evacuated and backfilled with nitrogen three times.
-
Dry toluene (1.5 mL) is added, and the reaction vial is sealed.
-
The reaction mixture is subjected to microwave heating at 140 °C for 3 hours.
-
Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature.
-
The product is purified directly by silica gel column chromatography.
Established Route: Copper-Catalyzed Oxidative Cyclization
This established method, developed by Ueda and Nagasawa, involves the copper-catalyzed reaction of 2-aminopyridine with a nitrile under an air atmosphere.[1][2][6]
Procedure:
-
To a reaction vessel are added 2-aminopyridine (1.0 equiv.), benzonitrile (2.0 equiv.), CuBr (10 mol%), and ZnI₂ (20 mol%).
-
1,2-Dichlorobenzene is added as the solvent.
-
The reaction mixture is stirred at 120 °C under an air atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate).
-
The mixture is washed with aqueous ammonia and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Visualizing the Process and Biological Relevance
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow for comparing synthetic methods and a simplified signaling pathway where triazolopyridines play a crucial role.
Triazolopyridine derivatives have emerged as potent and selective inhibitors of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling. For instance, Filgotinib, a drug containing a triazolopyridine core, is a selective JAK1 inhibitor used in the treatment of autoimmune diseases. The diagram below illustrates the simplified JAK/STAT signaling pathway and the inhibitory action of a triazolopyridine-based drug.
References
- 1. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. [PDF] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Proper Disposal of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for 5-Bromo-[1]triazolo[4,3-a]pyridine, ensuring the safety of laboratory personnel and the protection of the environment.
The proper disposal of 5-Bromo-[1]triazolo[4,3-a]pyridine, a brominated heterocyclic compound, requires careful consideration of its potential hazards and adherence to local, state, and federal regulations. While the specific safety data sheet (SDS) from the manufacturer, Ambeed, should always be consulted as the primary source of information, this guide outlines the essential steps and precautions for its disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 5-Bromo-[1]triazolo[4,3-a]pyridine in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1] Accidental contact with the skin should be addressed by immediately washing the affected area with soap and water, and any eye contact requires flushing with water for at least 15 minutes followed by medical attention.[2]
Hazard Profile
Based on available data, 5-Bromo-[1]triazolo[4,3-a]pyridine is classified with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is based on information from suppliers and should be confirmed with the official Safety Data Sheet.
Step-by-Step Disposal Protocol
The primary method for the disposal of 5-Bromo-[1]triazolo[4,3-a]pyridine is through a licensed hazardous waste disposal company. The following steps provide a procedural workflow for its collection and disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and sealable container for collecting waste 5-Bromo-[1]triazolo[4,3-a]pyridine.
-
The container should be made of a material compatible with the chemical.
-
For solid waste, carefully transfer the material to the container, avoiding the creation of dust.[1]
-
For liquid waste (solutions), pour the liquid into a designated liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-Bromo-[1]triazolo[4,3-a]pyridine".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate any labware or surfaces that have come into contact with 5-Bromo-[1]triazolo[4,3-a]pyridine.
-
Triple rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
Wipe down work surfaces with an appropriate cleaning agent. All cleaning materials should also be disposed of as hazardous waste.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for 5-Bromo-[1]triazolo[4,3-a]pyridine.
Disclaimer: This document provides general guidance. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal protocols before handling and disposing of any chemical. Adherence to all applicable local, state, and federal regulations is mandatory.
Personal protective equipment for handling 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Essential Safety and Handling Guide for 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally similar chemicals, including other brominated pyridine derivatives and halogenated aromatic compounds. It is imperative to treat 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a potentially hazardous substance and to adhere to stringent safety measures.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that could cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact which can lead to irritation or absorption of the chemical.[1] |
| Respiratory Protection | Work in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Minimizes the inhalation of potentially harmful vapors.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when handling 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine to mitigate risks.
1. Preparation:
-
Engineering Controls: Always handle this compound within a properly functioning and certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Area Preparation: The work area inside the fume hood should be clean and uncluttered. Assemble all necessary apparatus before commencing work.[6]
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Aliquoting: Carefully measure and transfer the required amount of the compound, minimizing the creation of dust or aerosols.
-
Reaction Setup: All experimental procedures must be conducted within the chemical fume hood.[1] Keep the sash at the lowest practical height.
3. Post-Procedure:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent, followed by soap and water.[6] Collect the initial solvent rinse as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan: Managing Hazardous Waste
Proper disposal of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials is essential to protect personnel and the environment.
1. Waste Segregation:
-
As a halogenated organic compound, all waste containing 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine must be collected in a designated "Halogenated Organic Waste" container.[1][7]
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[7]
2. Container Management:
-
Use a compatible, clearly labeled, and sealable waste container.[2][7]
-
Keep the container closed when not in use and store it in a designated satellite accumulation area.[7]
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek prompt medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[9] |
| Inhalation | Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[2] |
| Spill | For a small spill within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[5] Collect the contaminated material in a sealed container for disposal as hazardous waste.[5] For a large spill, evacuate the area, secure it, and contact your institution's emergency response team.[2] |
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine from preparation to disposal.
Caption: Workflow for Safe Handling of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
